molecular formula C23H19BrN2O B14615816 4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-83-0

4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14615816
CAS No.: 60627-83-0
M. Wt: 419.3 g/mol
InChI Key: ZEINFKMTGKXJDS-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methoxy group, and two phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

60627-83-0

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C23H19BrN2O/c1-26-22(19-10-6-3-7-11-19)23(21(25-26)18-8-4-2-5-9-18)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3

InChI Key

ZEINFKMTGKXJDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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